molecular formula C12H10F4O3 B1360722 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid CAS No. 951891-64-8

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

Cat. No. B1360722
CAS RN: 951891-64-8
M. Wt: 278.2 g/mol
InChI Key: AFMUMEHPLZSOBZ-UHFFFAOYSA-N
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Description

The compound “6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with four fluorine atoms attached. This is connected to a 6-oxohexanoic acid group, which is a six-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone group (=O) at the other .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the tetrafluorophenyl group and the formation of the 6-oxohexanoic acid chain. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrafluorophenyl group would likely contribute to the compound’s overall stability due to the strong carbon-fluorine bonds. The 6-oxohexanoic acid group would introduce polar characteristics due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and could undergo reactions such as esterification or amide formation. The ketone group could potentially undergo reactions such as nucleophilic addition .

Scientific Research Applications

Mass Spectrometric Characterization

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid and related compounds have been characterized using mass spectrometry, particularly electrospray ionization coupled with triple quadrupole and TOF analyzer systems. This research, focusing on small oxocarboxylic acids like 5-oxohexanoic and 6-oxoheptanoic acids, explores fragmentation pathways and uses Density Functional Theory (DFT) calculations for theoretical understanding (Kanawati et al., 2007).

Synthesis and Interconversion

Research into the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids has been conducted, focusing on the reactions and equilibrium between different compounds. This study also discusses the formation of 5-aryl-2-furanpropionic acids and includes data on antiinflammatory screening (Short & Rockwood, 1969).

Biotransformation Studies

Studies have explored the biotransformation of related fluorotelomer alcohols by fungi, specifically Phanerochaete chrysosporium. This research is significant in understanding the biodegradation of polyfluoroalkyl substances and assessing their environmental impact. The focus on 6:2 fluorotelomer alcohol transformation products provides insights into the bioremediation potential for contaminated environments (Tseng et al., 2014).

Crystal Structures

The crystal structures of compounds closely related to 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid have been determined, with a focus on understanding the hydrogen-bond networks in these structures (Feeder & Jones, 1994).

Synthesis and Biological Activities

Research on the synthesis of 6-aryl-4-oxohexanoic acids and their effects on eicosanoid biosynthesis and anti-inflammatory activities provides insights into their potential therapeutic applications. This includes studies on non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds (Abouzid et al., 2007).

Environmental Fate in Sediment Systems

The biotransformation of fluorotelomer alcohols in river sediment systems has been studied to understand the environmental fate of these substances. This research is crucial in assessing the long-term impact of fluorotelomer alcohols on aquatic ecosystems and potential contamination sources (Zhao et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUMEHPLZSOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

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